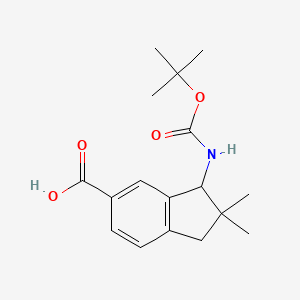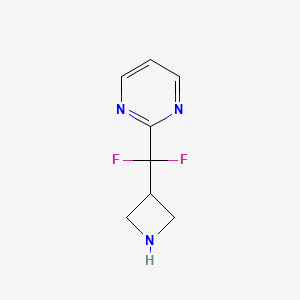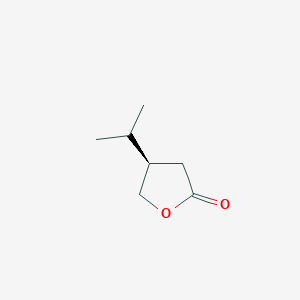
Coenzyme A, S-hexanoate, triammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coenzyme A, S-hexanoate, triammonium salt is a derivative of coenzyme A, which is a crucial cofactor in various biochemical processes. Coenzyme A plays a significant role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-hexanoate, triammonium salt typically involves the acylation of coenzyme A with hexanoic acid. This process can be carried out using various acylation reagents and catalysts. One common method involves the use of hexanoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent degradation of the coenzyme A moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques such as chromatography ensures the production of high-quality compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A, S-hexanoate, triammonium salt can undergo various chemical reactions, including:
Oxidation: The thiol group in coenzyme A can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: The acyl group can be substituted with other acyl groups through transacylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and acylation reagents like acyl chlorides . The reactions are typically carried out under mild conditions to preserve the integrity of the coenzyme A moiety.
Major Products
The major products formed from these reactions include various acyl-CoA derivatives, disulfides, and reduced thiol forms of coenzyme A .
Scientific Research Applications
Coenzyme A, S-hexanoate, triammonium salt has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study acyl transfer reactions and enzyme kinetics.
Biology: It plays a role in the study of metabolic pathways involving fatty acid synthesis and degradation.
Industry: It is utilized in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Coenzyme A, S-hexanoate, triammonium salt involves its role as a carrier of acyl groups. It forms thioester bonds with acyl groups, facilitating their transfer in various biochemical reactions. The compound interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and acyltransferases, to regulate the synthesis and degradation of fatty acids .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Coenzyme A: Involved in the citric acid cycle and fatty acid synthesis.
Malonyl-Coenzyme A: Plays a role in fatty acid biosynthesis.
Succinyl-Coenzyme A: Participates in the citric acid cycle and amino acid metabolism.
Uniqueness
Coenzyme A, S-hexanoate, triammonium salt is unique due to its specific involvement in the metabolism of medium-chain fatty acids. Its ability to act as a substrate for specific enzymes makes it a valuable tool in studying fatty acid metabolism and related biochemical pathways .
Properties
Molecular Formula |
C27H49N8O17P3S |
|---|---|
Molecular Weight |
882.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate;azane |
InChI |
InChI=1S/C27H46N7O17P3S.H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);1H3/t16-,20-,21-,22+,26-;/m1./s1 |
InChI Key |
RPQIBWFTSIMUBI-SADZUWAPSA-N |
Isomeric SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Canonical SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)
![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)









![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)

